

An In-depth Technical Guide to Amino-PEG11-acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amino-PEG11-acid

Cat. No.: B8099031

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the chemical and physical properties of crosslinking agents is paramount for the successful development of novel therapeutics and diagnostics. This guide provides a comprehensive overview of **Amino-PEG11-acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics.

Core Properties and Specifications

Amino-PEG11-acid is a discrete polyethylene glycol (dPEG®) derivative featuring a terminal primary amine (-NH₂) and a terminal carboxylic acid (-COOH) separated by an 11-unit polyethylene glycol chain.^[1] This well-defined structure ensures homogeneity in the final conjugate, a critical factor for therapeutic applications and regulatory approval.^[1] The hydrophilic PEG spacer enhances the water solubility and biocompatibility of the conjugated molecules, often reducing non-specific protein adsorption and improving *in vivo* stability.^{[1][2][3]}

Quantitative Data Summary

Property	Value	Source
Molecular Weight	573.67 g/mol	[4]
Chemical Formula	C25H49NO13	Inferred from structure
Purity	≥95%	[5]
Spacer Arm Length	~4.8 nm (48 Å)	[5]
Appearance	White solid or colorless liquid	[6]

Applications in Research and Drug Development

The bifunctional nature of **Amino-PEG11-acid** allows for the covalent linkage of two different molecules.[7] The primary amine can react with moieties such as carboxylic acids or isocyanates, while the carboxylic acid can be conjugated to amines or alcohols.[7] This versatility makes it an ideal crosslinker in various applications:

- PROTACs: **Amino-PEG11-acid** can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[4]
- Drug Delivery: PEGylation, the process of conjugating PEG linkers to therapeutic molecules, can significantly improve a drug's pharmacokinetic and pharmacodynamic properties, including increased solubility, stability, and circulation time.[1][8] Amino acids themselves are often used in prodrug design to enhance bioavailability and target delivery.[9]
- Bioconjugation: It is widely used to link biomolecules such as proteins, peptides, or oligonucleotides for various applications, including the development of antibody-drug conjugates (ADCs).[2][3]
- Surface Modification: The linker can be used to modify the surfaces of nanoparticles or other materials to attach biomolecules for targeted drug delivery or diagnostic purposes.[7]

Experimental Protocol: Protein Labeling with Amino-PEG11-acid

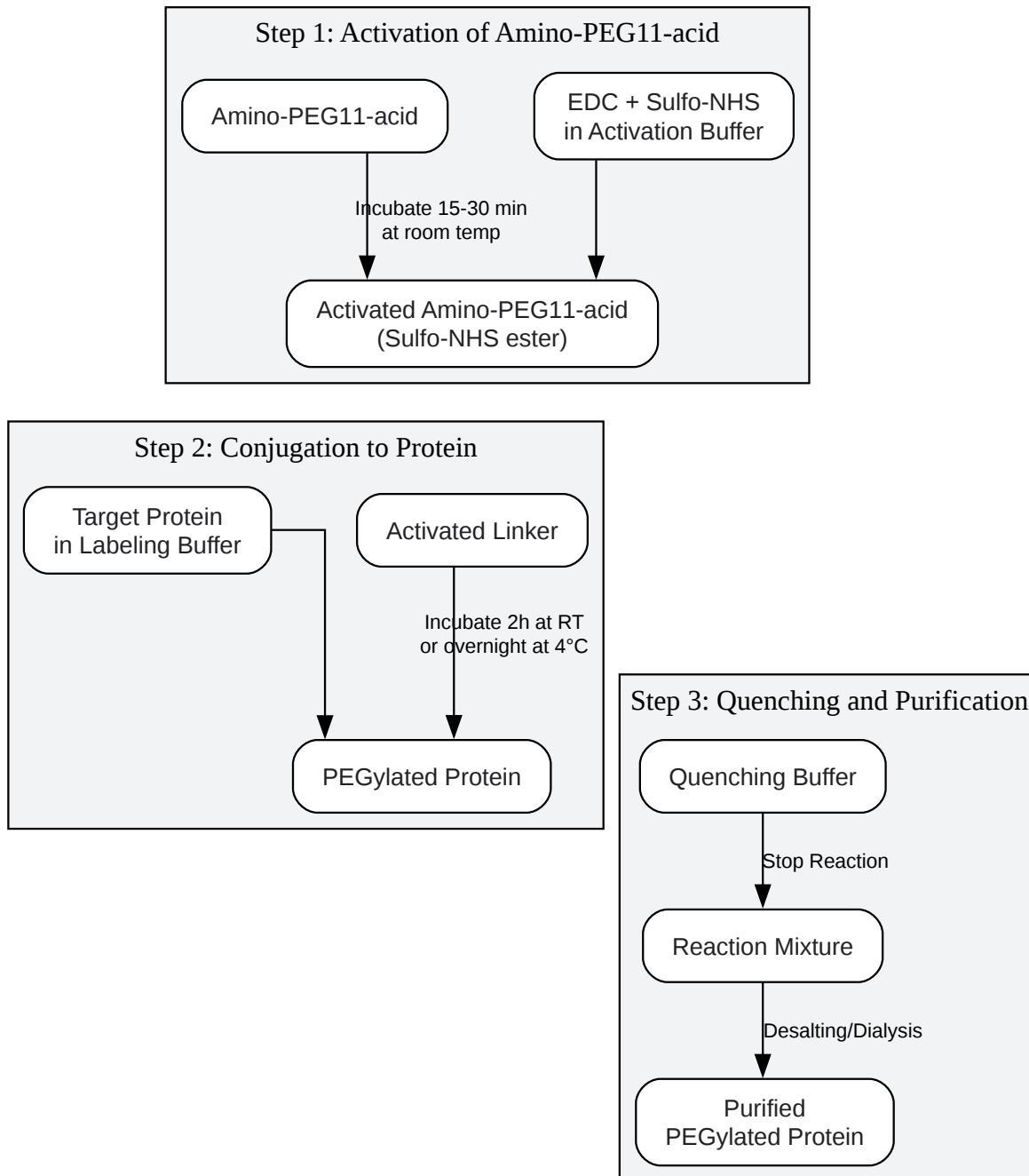
This protocol outlines a general two-step procedure for labeling a target protein with **Amino-PEG11-acid**. The process involves the activation of the carboxyl group of the linker and its subsequent reaction with primary amines (e.g., lysine residues) on the protein.[10]

Materials

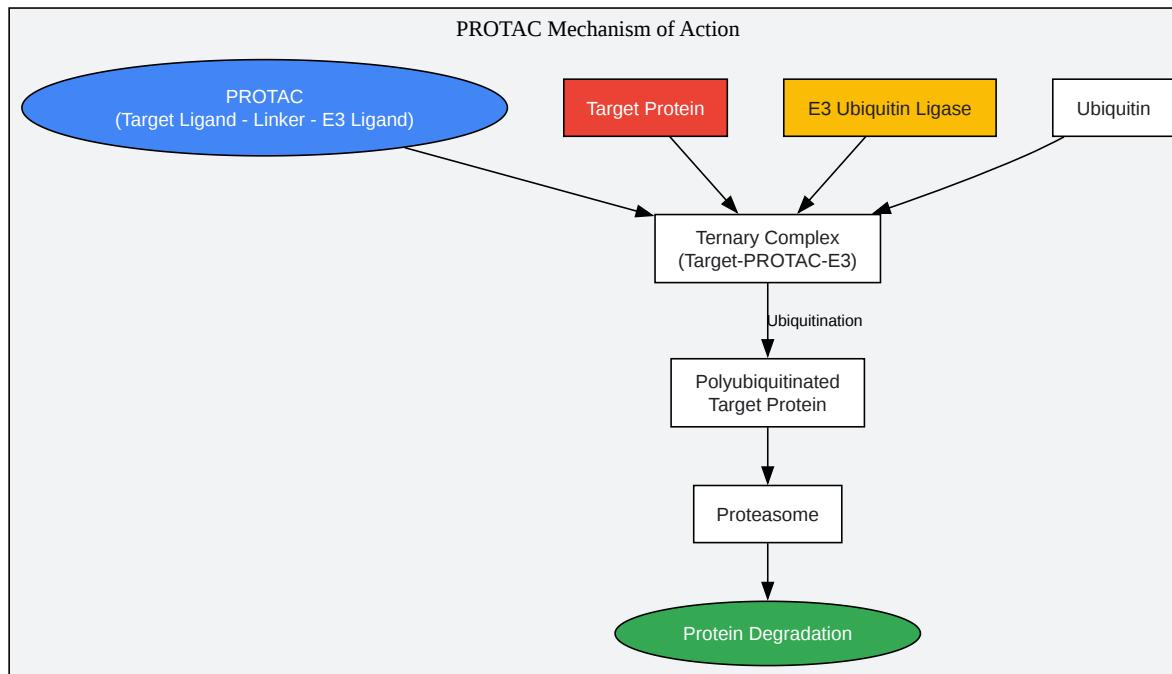
- **Amino-PEG11-acid**
- Target Protein
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Labeling Buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting columns or dialysis cassettes
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure

Step 1: Activation of **Amino-PEG11-acid**


- Prepare a stock solution of **Amino-PEG11-acid** in anhydrous DMF or DMSO.
- In a reaction tube, combine the **Amino-PEG11-acid** stock solution with the Activation Buffer.
- Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS to the solution.[1]
- Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.[1][10]

Step 2: Conjugation to the Target Protein


- Prepare the target protein in the Labeling Buffer at a concentration of 1-10 mg/mL.[10] If necessary, perform a buffer exchange.
- Add a 20- to 50-fold molar excess of the activated **Amino-PEG11-acid-Sulfo-NHS ester** solution to the protein solution.[10]
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[10]
- To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.[1][10]
- Purify the PEGylated protein from excess reagents using a desalting column or dialysis.[10]
- Determine the concentration and degree of labeling of the purified PEGylated protein using standard protein assays and techniques like SDS-PAGE or mass spectrometry.[1][10]

Visualizing the Workflow and Signaling Concepts

To better illustrate the processes and relationships involved, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for protein PEGylation.

[Click to download full resolution via product page](#)

Caption: PROTAC signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Amino PEG, PEG Amine, PEG-NH₂, ADC Linkers | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Amino-PEG1-acid, CAS 144942-89-2, Formula C₅H₁₁NO₃ | AxisPharm [axispharm.com]
- 8. Development on PEG-modified Poly (Amino Acid) Copolymeric Micelles for Delivery of Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Amino-PEG11-acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8099031#molecular-weight-of-amino-peg11-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com